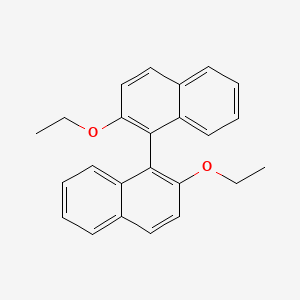
2,2'-Diethoxy-1,1'-binaphthyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diethoxy-1,1’-binaphthyl is an organic compound belonging to the binaphthyl family. This compound is characterized by the presence of two ethoxy groups attached to the 2,2’ positions of the binaphthyl structure. Binaphthyl compounds are known for their axial chirality, which makes them significant in various chemical applications, particularly in asymmetric synthesis and chiral catalysis.
Métodos De Preparación
The synthesis of 2,2’-Diethoxy-1,1’-binaphthyl can be achieved through several methods. One common approach involves the reaction of 2,2’-dihydroxy-1,1’-binaphthyl with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2,2’-Diethoxy-1,1’-binaphthyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2’-dihydroxy-1,1’-binaphthyl, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2’-Diethoxy-1,1’-binaphthyl has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-Diethoxy-1,1’-binaphthyl exerts its effects is primarily through its ability to form chiral complexes. The axial chirality of the binaphthyl structure allows it to interact selectively with other chiral molecules, facilitating enantioselective reactions. This interaction is often mediated by coordination to metal centers or hydrogen bonding with other functional groups .
Comparación Con Compuestos Similares
2,2’-Diethoxy-1,1’-binaphthyl can be compared with other binaphthyl derivatives such as:
2,2’-Dimethoxy-1,1’-binaphthyl: Similar in structure but with methoxy groups instead of ethoxy groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Lacks the ethoxy groups and has hydroxyl groups instead.
2,2’-Diethoxycarbonyl-1,1’-binaphthyl: Contains ester groups, making it more reactive towards nucleophiles and suitable for different synthetic applications.
The uniqueness of 2,2’-Diethoxy-1,1’-binaphthyl lies in its balance of hydrophobicity and reactivity, making it versatile for various chemical transformations and applications .
Propiedades
Número CAS |
19491-17-9 |
|---|---|
Fórmula molecular |
C24H22O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-ethoxy-1-(2-ethoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H22O2/c1-3-25-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26-4-2/h5-16H,3-4H2,1-2H3 |
Clave InChI |
JSSLLAYGSDFPEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


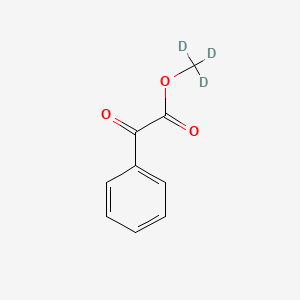
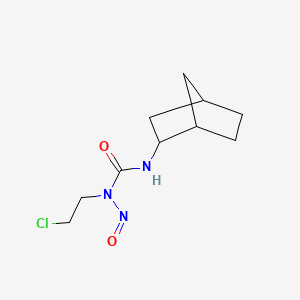
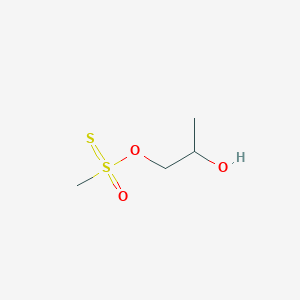
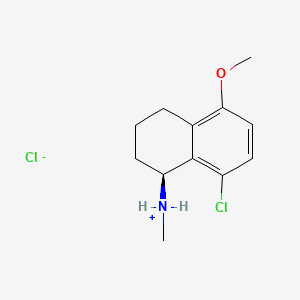

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
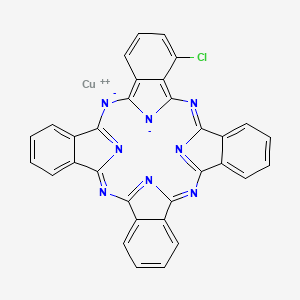
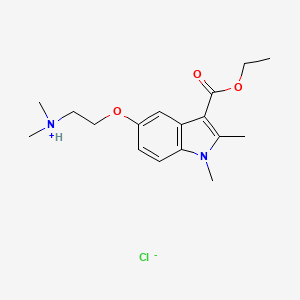
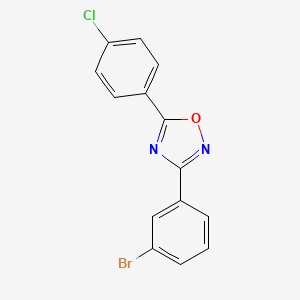
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
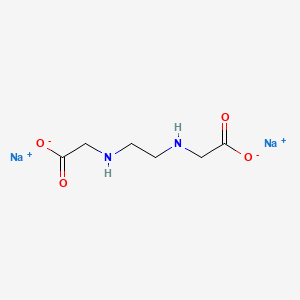
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)


